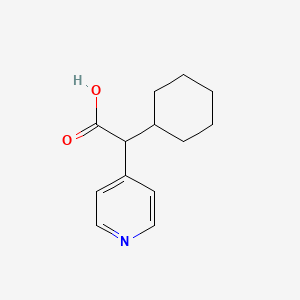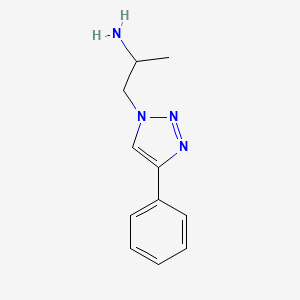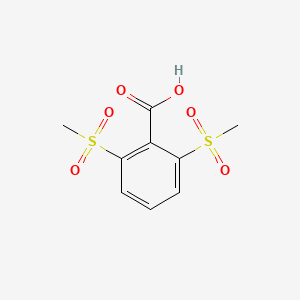
2-Cyclohexyl-2-(pyridin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-2-(pyridin-4-yl)acetic acid is an organic compound that features a cyclohexyl group and a pyridinyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 4-pyridinecarboxaldehyde, followed by oxidation of the resulting alcohol to the corresponding acid. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-(pyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridinyl group to a piperidinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of 2-cyclohexyl-2-(piperidin-4-yl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclohexyl-2-(pyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexyl and pyridinyl groups can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-2-(pyridin-3-yl)acetic acid: Similar structure but with the pyridinyl group at the 3-position.
2-Cyclohexyl-2-(pyridin-2-yl)acetic acid: Similar structure but with the pyridinyl group at the 2-position.
Uniqueness
2-Cyclohexyl-2-(pyridin-4-yl)acetic acid is unique due to the specific positioning of the pyridinyl group at the 4-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-cyclohexyl-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h6-10,12H,1-5H2,(H,15,16) |
InChI Key |
LCOQAOKOYAJCQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13247538.png)

![N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide](/img/structure/B13247552.png)

amine](/img/structure/B13247575.png)
![7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane](/img/structure/B13247576.png)
![1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride](/img/structure/B13247578.png)



![3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid](/img/structure/B13247599.png)
![1-[(4-Bromo-2-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13247612.png)
![tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B13247617.png)

